2-(Benzyloxy)-6-fluorobenzaldehyde
Description
2-(Benzyloxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors and pharmaceutical precursors. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, as exemplified by the reaction of 2,6-difluorobenzaldehyde with 3-(benzyloxy)phenol under basic conditions, yielding the product in high purity (93%) . Key spectral data include distinctive ¹H NMR signals (e.g., δ7.10 ppm for aromatic protons) and a molecular ion peak at m/z 167.1 (MH⁺) in ESI-MS .
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-fluoro-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
ZKZOCCAZPBVUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Observations:
Substituent Effects on Molecular Weight :
- Bromine substitution (e.g., 2-(Benzyloxy)-6-bromobenzaldehyde) increases molecular weight significantly (291.14 g/mol) compared to fluorine analogs (242.24 g/mol for the target compound) .
- Methyl groups (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) marginally elevate molecular weight (244.26 g/mol) and density (1.184 g/cm³) due to added steric bulk .
Electronic and Steric Influences: The electron-withdrawing fluorine atom in this compound enhances the aldehyde's electrophilicity, facilitating nucleophilic additions (e.g., oxime formation). In contrast, bromine (in the bromo analog) may reduce reactivity due to weaker electronegativity .
Thermal Stability: The methyl-substituted analog exhibits a high predicted boiling point (364.9°C), likely due to increased van der Waals interactions from the methyl and benzyloxy groups .
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